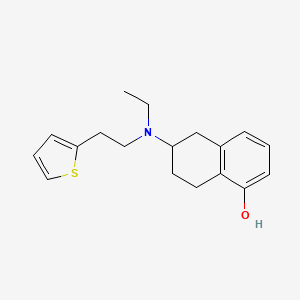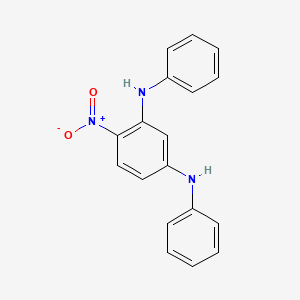
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine is an organic compound with the molecular formula C18H15N3O2 It is a derivative of benzene and contains nitro and diphenylamine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N1,N3-diphenylbenzene-1,3-diamine typically involves the nitration of N1,N3-diphenylbenzene-1,3-diamine. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, concentration, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, and acetic acid as solvents.
Oxidation: Potassium permanganate, dichloromethane as a solvent.
Major Products Formed
Reduction: 4-Amino-N1,N3-diphenylbenzene-1,3-diamine.
Substitution: Halogenated derivatives, nitro derivatives, and sulfonated derivatives.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitro-N1,N3-diphenylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N3-Diphenylbenzene-1,3-diamine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitro-N1,N3-diphenylbenzene-1,4-diamine: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
4,4’-Dinitro-N1,N3-diphenylbenzene-1,3-diamine:
Uniqueness
4-Nitro-N1,N3-diphenylbenzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both nitro and diphenylamine groups allows for diverse chemical reactivity and the formation of various derivatives with potential biological and industrial significance.
Eigenschaften
Molekularformel |
C18H15N3O2 |
|---|---|
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
4-nitro-1-N,3-N-diphenylbenzene-1,3-diamine |
InChI |
InChI=1S/C18H15N3O2/c22-21(23)18-12-11-16(19-14-7-3-1-4-8-14)13-17(18)20-15-9-5-2-6-10-15/h1-13,19-20H |
InChI-Schlüssel |
HCAORUQPEVIRRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
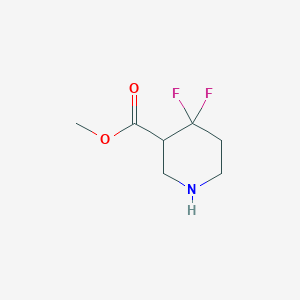
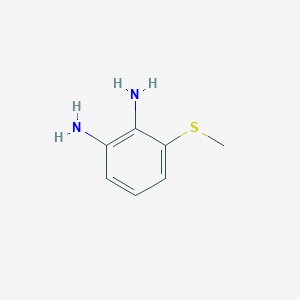
![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)
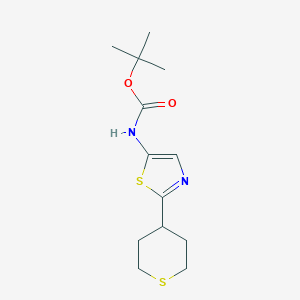
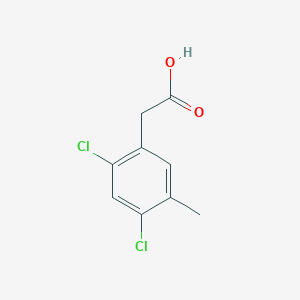
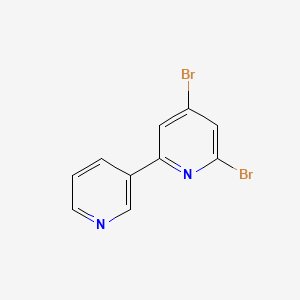
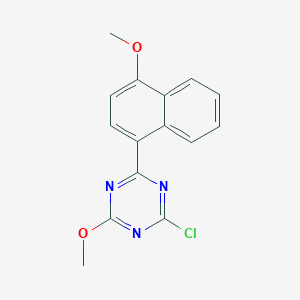
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
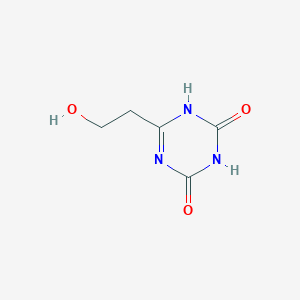
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
